REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH2:10][CH:11]([C:14]([C:15]([F:16])([F:17])[F:18])([CH3:19])[O:20][Si:21]([CH3:22])([CH3:23])[CH3:24])[CH2:12][CH2:13]1.[CH2:43]1[O:44][CH2:45][CH2:46][CH2:47]1.[CH3:26][CH2:27][CH2:28][CH2:29][N+:30]([CH2:31][CH2:32][CH2:33][CH3:34])([CH2:35][CH2:36][CH2:37][CH3:38])[CH2:39][CH2:40][CH2:41][CH3:42].[F-:25]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH2:10][CH:11]([C:14]([C:15]([F:16])([F:17])[F:18])([CH3:19])[OH:20])[CH2:12][CH2:13]1
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Name
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CC(O[Si](C)(C)C)(C1CCN(Cc2ccccc2)CC1)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O[Si](C)(C)C)(C1CCN(Cc2ccccc2)CC1)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Type
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product
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Smiles
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CC(O)(C1CCN(Cc2ccccc2)CC1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |